Superior Anti-Micrococcus luteus Potency of LLAP1 Relative to Gm Proline-Rich Peptide 1
Against the Gram-positive model organism Micrococcus luteus, LLAP1 (MIC = 22.7 µM) exhibits approximately 2.4-fold greater potency than Gm proline-rich peptide 1 (MIC = 55.0 µM), a cationic AMP from the same organism [1]. Both MIC values were determined by standard broth microdilution assays using purified peptides from G. mellonella hemolymph [1]. This quantifiable difference in antibacterial activity highlights that LLAP1 is not merely a weaker anionic analog but a potent, distinct antimicrobial entity within the G. mellonella AMP arsenal.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Micrococcus luteus |
|---|---|
| Target Compound Data | 22.7 µM |
| Comparator Or Baseline | Gm proline-rich peptide 1 (MIC = 55.0 µM); Gm defensin-like peptide (MIC = 1.9 µM); Gm cecropin D-like peptide (MIC = 6.9 – 8.6 µM) |
| Quantified Difference | 2.4-fold lower (more potent) than Gm proline-rich peptide 1; 12-fold higher (less potent) than Gm defensin-like peptide; 2.6-to-3.3-fold higher (less potent) than Gm cecropin D-like peptide. |
| Conditions | Broth microdilution assay using purified peptides from Galleria mellonella hemolymph |
Why This Matters
Procurement decisions for antibacterial screening should consider LLAP1's specific potency window—more active than certain proline-rich peptides but less active than defensins—which defines its niche for selectivity and resistance studies, rather than assuming interchangeable activity levels among insect AMPs.
- [1] CAMP Database: CAMPSQ164 – Lebocin-like anionic peptide 1. Biomedical Informatics Centre, ICMR-NIRRCH. View Source
